N-(6-methyl-1,3-benzothiazol-2-yl)guanidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

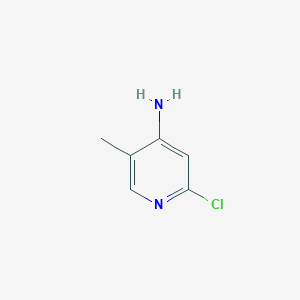

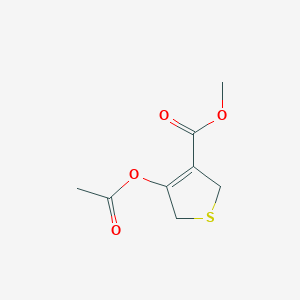

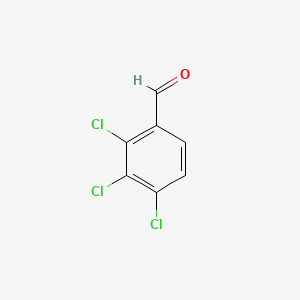

“N-(6-methyl-1,3-benzothiazol-2-yl)guanidine” is a chemical compound that belongs to the benzothiazole family . Benzothiazoles are compounds with a fused benzene and thiazole ring, containing nitrogen and sulfur . They are known for their significant pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of benzothiazole compounds, including “N-(6-methyl-1,3-benzothiazol-2-yl)guanidine”, often involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides . Other methods include the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis

The molecular structure of “N-(6-methyl-1,3-benzothiazol-2-yl)guanidine” is characterized by a benzothiazole ring attached to a guanidine group . The InChI code for this compound is 1S/C9H11N4OS/c1-14-5-2-3-6-7(4-5)15-9(12-6)13-8(10)11/h2-4,15H,1H3,(H4,10,11,12,13) .Chemical Reactions Analysis

Benzothiazole compounds, including “N-(6-methyl-1,3-benzothiazol-2-yl)guanidine”, can undergo various chemical reactions. For instance, they can participate in condensation reactions with aldehydes or ketones . They can also undergo cyclization reactions with thioamide or CO2 .Wissenschaftliche Forschungsanwendungen

- Application: Benzothiazole derivatives have been synthesized and tested for their anti-tubercular activity . These compounds have shown promising results in inhibiting M. tuberculosis.

- Method: Synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

- Application: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

- Method: A series of novel substituted derivatives were designed and synthesized .

- Results: Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

- Application: N-benzothiazol-2-yl-amides have been associated with a wide range of biological activities .

- Method: Various compounds were synthesized and tested for their biological activities .

- Results: These compounds have shown activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, the adenosine A 2A receptor modulators, and therapeutic agents for disorders associated with nuclear hormone receptors .

- Application: 2‐aminobenzothiazoles have shown a wide range of biological activity including antimicrobial activity .

- Method: Novel biurets were synthesized by the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .

- Results: Several urea derivatives are associated with diverse pharmaceutical applications such as diuretics, antagonists of human vanilloid VR1 receptors, anti-tuberculosis agents, anti-melanoma agents, potent inhibitors of influenza virus neuraminidase, HIV-1 protease inhibitors, anti-hyperglycemic agents, and as inhibitors of Murine receptor A and Murine receptor B .

- Application: Benzothiazole is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic activities .

- Method: Various benzothiazole derivatives were synthesized and tested for their biological activities .

- Results: These compounds have shown promising results in various biological assays .

Anti-tubercular Compounds

Anti-tubercular Agents

Various Biological Activities

Antimicrobial Activity

Anticancer and Antidiabetic Activities

- Application: Benzothiazole derivatives have been synthesized and tested for their anti-tubercular activity . These compounds have shown promising results in inhibiting M. tuberculosis.

- Method: Synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

- Application: Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

- Method: A series of novel substituted derivatives were designed and synthesized .

- Results: Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

- Application: N-benzothiazol-2-yl-amides have been associated with a wide range of biological activities .

- Method: Various compounds were synthesized and tested for their biological activities .

- Results: These compounds have shown activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, the adenosine A 2A receptor modulators, and therapeutic agents for disorders associated with nuclear hormone receptors .

- Application: 2‐aminobenzothiazoles have shown a wide range of biological activity including antimicrobial activity .

- Method: Novel biurets were synthesized by the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .

- Results: Several urea derivatives are associated with diverse pharmaceutical applications such as diuretics, antagonists of human vanilloid VR1 receptors, anti-tuberculosis agents, anti-melanoma agents, potent inhibitors of influenza virus neuraminidase, HIV-1 protease inhibitors, anti-hyperglycemic agents, and as inhibitors of Murine receptor A and Murine receptor B .

- Application: Benzothiazole is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic activities .

- Method: Various benzothiazole derivatives were synthesized and tested for their biological activities .

- Results: These compounds have shown promising results in various biological assays .

Anti-tubercular Compounds

Anti-tubercular Agents

Various Biological Activities

Antimicrobial Activity

Anticancer and Antidiabetic Activities

Zukünftige Richtungen

Benzothiazoles, including “N-(6-methyl-1,3-benzothiazol-2-yl)guanidine”, have significant potential in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing more efficient synthesis methods and exploring their potential therapeutic applications .

Eigenschaften

IUPAC Name |

2-(6-methyl-1,3-benzothiazol-2-yl)guanidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4S/c1-5-2-3-6-7(4-5)14-9(12-6)13-8(10)11/h2-4H,1H3,(H4,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNNSKOVSMHJQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Methylbenzo[d]thiazol-2-yl)guanidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)

![1,3-Diethyl 2-[(3,4-dichlorophenyl)-methyl]propanedioate](/img/structure/B1314155.png)